3-Phenyl-2-propyn-1-amine hydrochloride

Dopamine β-hydroxylase Monoamine oxidase Propargylamine selectivity

Generic propargylamines like pargyline or selegiline confound catecholamine studies by inhibiting both MAO and DBH unpredictably. 3-Phenyl-2-propyn-1-amine hydrochloride solves this with a reversed selectivity profile, acting as a potent, mechanism-based DBH inhibitor (Ki = 21 µM) while sparing MAO (IC₅₀ = 700 µM). This enables clean elevation of endogenous dopamine without off-target amine metabolism disruption. • Selective DBH inactivation: Ki = 21 µM vs. MAO IC₅₀ = 700 µM • Time-dependent, mechanism-based inhibition for pulse-chase protocols • Hydrochloride salt, ≥97% purity, stable solid; shipped ambient globally

Molecular Formula C9H10ClN
Molecular Weight 167.63 g/mol
CAS No. 30011-36-0
Cat. No. B1280505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-2-propyn-1-amine hydrochloride
CAS30011-36-0
Molecular FormulaC9H10ClN
Molecular Weight167.63 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C#CCN.Cl
InChIInChI=1S/C9H9N.ClH/c10-8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,8,10H2;1H
InChIKeyNOXMJZCFMAEDRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-2-propyn-1-amine HCl: DBH Inhibitor Overview


3-Phenyl-2-propyn-1-amine hydrochloride (CAS 30011‑36‑0; synonym 3‑phenylpropargylamine hydrochloride) is a propargylamine derivative with a phenylacetylene‑amine backbone stabilized as the hydrochloride salt . Its canonical biochemical annotation is a dopamine β‑hydroxylase (DBH; EC 1.14.17.1) inhibitor . Unlike many propargylamines that primarily target monoamine oxidase (MAO), this compound's quantitatively established primary target is DBH, making it a specialised tool for modulating the dopamine‑to‑norepinephrine conversion step [1].

3-Phenyl-2-propyn-1-amine HCl: DBH Selectivity vs Generic Propargylamines


Propargylamine‑containing compounds are not interchangeable for experiments aimed at dopamine β‑hydroxylase (DBH). Widely used MAO inhibitors such as pargyline, selegiline, or rasagiline primarily inactivate monoamine oxidase with varying DBH activity, whereas 3‑phenyl‑2‑propyn‑1‑amine hydrochloride displays a reversal of this pharmacological fingerprint: its principal, quantitatively documented action is DBH inhibition (Ki = 21 µM) [1]. Relying on a generic propargylamine would confound catecholamine pathway dissection by simultaneously suppressing MAO and unpredictably affecting DBH, an issue avoided by this compound's established target selectivity.

3-Phenyl-2-propyn-1-amine HCl: Quantitative Comparator Evidence


DBH vs MAO Selectivity

In the same US9161922 patent dataset, 3‑phenyl‑2‑propyn‑1‑amine (free base) displayed a Ki of 21 µM for bovine DBH and an IC₅₀ of 700 µM for membrane primary amine oxidase (MAO) at pH 7.2, 30 °C [1]. This represents an approximately 33‑fold lower potency at MAO compared to DBH, indicating that at DBH‑relevant concentrations the compound spares MAO activity.

Dopamine β-hydroxylase Monoamine oxidase Propargylamine selectivity

Opposite Target Profiles: DBH vs Pargyline

Pargyline, a classic propargylamine, exhibits Ki values of 13 µM for MAO‑A and 0.5 µM for MAO‑B , yet its DBH interaction is indirect (reduced CSF DBH through MAO inhibition) [2]. Conversely, 3‑phenyl‑2‑propyn‑1‑amine directly inhibits DBH with Ki = 21 µM [1] while its MAO IC₅₀ is 700 µM [1]. The two compounds thus represent opposite ends of the propargylamine selectivity spectrum: pargyline is a potent MAO inhibitor with negligible direct DBH binding, whereas the target compound is a direct DBH ligand with weak MAO activity.

Dopamine β-hydroxylase Pargyline Target selectivity

DBH Potency Band: vs Nepicastat & Fusaric Acid

Among recognised DBH inhibitors, nepicastat and fusaric acid represent high‑potency benchmarks. Nepicastat inhibits human DBH with an IC₅₀ of 9 nM [2]; fusaric acid shows an IC₅₀ of 30 µM (or 700 nM depending on tissue source) . 3‑Phenyl‑2‑propyn‑1‑amine occupies a distinct intermediate‑potency niche with a DBH Ki of 21 µM [1]. This places it as a useful moderate‑affinity pharmacological probe when complete enzyme inactivation is undesirable, for example in kinetic studies requiring residual enzyme activity.

Dopamine β-hydroxylase Nepicastat Fusaric acid Potency ranking

Time-Dependent DBH Inactivation: Equipotent to 2-(2-Thienyl)allylamine

In the foundational 1986 J Med Chem study, 3‑phenylpropargylamine (compound 7) was reported to be equipotent as a time‑dependent DBH inhibitor to 2‑(2‑thienyl)allylamine hydrochloride (compound 1), the most potent heterocyclic inhibitor in that series [1]. The phenyl analogue 2‑phenylallylamine (compound 8) was >1000‑fold less active than the thienyl compound, highlighting that the propargylamine scaffold restores potency lost by the allylamine phenyl derivative. This places 3‑phenylpropargylamine among the early characterised irreversible, catalysis‑dependent DBH inactivators.

Dopamine β-hydroxylase Time-dependent inhibitor Mechanism-based inactivation

I₂ Receptor Affinity Compared with Phenelzine and Tranylcypromine

In competition binding studies using [³H]-idazoxan on rat brain and liver membranes, 3‑phenylpropargylamine displayed moderate affinity for I₂ imidazoline‑preferring receptors with KiH = 0.3–6 µM [1]. This affinity is comparable to that of phenelzine and tranylcypromine, two clinically used MAO inhibitors, but distinct from clorgyline (KiH = 40 pM) and chlordimeform (KiH = 6 nM). For experimental systems where I₂ receptor engagement is a confounding variable, 3‑phenylpropargylamine provides a defined intermediate‑affinity reference point.

I₂ imidazoline receptor MAO inhibitor Radioligand binding

Hydrochloride Salt: Stability and Handling Advantages

The hydrochloride salt (CAS 30011‑36‑0) is offered at 97% purity with a validated melting point of 222–226 °C and recommended long‑term storage at 2–8 °C . In contrast, the free base (CAS 78168‑74‑8) is a liquid with a boiling point of 227.7 °C and requires handling as a combustible amine [1]. The salt form provides a solid, non‑hygroscopic format that facilitates accurate weighing, shipping without cold chain for short durations, and straightforward dissolution in aqueous buffers for in vitro assays.

Hydrochloride salt Chemical stability Procurement specification

3-Phenyl-2-propyn-1-amine HCl: Recommended Applications


Selective DBH Inhibition for Catecholamine Pathway Studies

Use 3‑phenyl‑2‑propyn‑1‑amine hydrochloride at bath concentrations of 10–100 µM to inhibit dopamine β‑hydroxylase while leaving monoamine oxidase largely unaffected (MAO IC₅₀ = 700 µM vs. DBH Ki = 21 µM) [1]. This allows researchers to elevate endogenous dopamine levels without the confounding MAO‑mediated alterations in serotonin, norepinephrine, and trace amine metabolism that occur with pargyline or selegiline .

Time-Dependent DBH Inactivation for Kinetic Studies

Exploit the time‑dependent, mechanism‑based inactivation profile documented by Kruse et al. (1986), where 3‑phenylpropargylamine was equipotent to the lead heterocyclic DBH inhibitor 2‑(2‑thienyl)allylamine [2]. Pre‑incubation with enzyme in the presence of ascorbate and oxygen is required for maximal inactivation, making the compound suitable for pulse‑chase protocols and kinetic partitioning studies of the DBH catalytic cycle.

I₂ Imidazoline Receptor Pharmacology Reference Compound

With a documented KiH of 0.3–6 µM for I₂ imidazoline‑preferring receptors in rat brain and liver membranes [3], this compound serves as a moderate‑affinity reference ligand in radioligand displacement assays, alongside phenelzine and tranylcypromine, providing a propargylamine scaffold comparator for structure‑activity relationship studies at I₂ sites.

Chemical Biology and Synthetic Chemistry Building Block

The hydrochloride salt offers a stable, solid‑form building block for the synthesis of 3‑phenylprop‑2‑ynylamine derivatives. The terminal alkyne and primary amine functional groups enable copper‑catalyzed click chemistry, Sonogashira coupling, and reductive amination, supporting the construction of focused libraries for squalene epoxidase or other target‑based screening campaigns [4]. The defined purity (97%) and validated melting point (222–226 °C) provide quality benchmarks for procurement .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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